molecular formula C20H25FN4O2 B11119497 4-cyclopentyl-3-(1-(2-fluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-(2-fluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11119497
M. Wt: 372.4 g/mol
InChI Key: HFVGWESRYJYMPW-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-3-[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the construction of the triazole ring. Common synthetic methods include:

    Cyclization reactions: to form the piperidine ring.

    Nucleophilic substitution: to introduce the fluorobenzoyl group.

    Cycloaddition reactions: to construct the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-3-[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-CYCLOPENTYL-3-[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: It can be used to study the interactions with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-CYCLOPENTYL-3-[1-(2-CHLOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • 4-CYCLOPENTYL-3-[1-(2-METHYLBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The uniqueness of 4-CYCLOPENTYL-3-[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the fluorobenzoyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-cyclopentyl-5-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H25FN4O2/c1-23-20(27)25(15-6-2-3-7-15)18(22-23)14-10-12-24(13-11-14)19(26)16-8-4-5-9-17(16)21/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3

InChI Key

HFVGWESRYJYMPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C4CCCC4

Origin of Product

United States

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